6-Bromo-3-methyl-4H-chromen-4-one
Description
6-Bromo-3-methyl-4H-chromen-4-one is a substituted chromenone derivative characterized by a bromine atom at the 6-position and a methyl group at the 3-position of the chromenone ring. Its molecular formula is C₁₀H₇BrO₂, with a molecular weight of 239.07 g/mol (SMILES: CC1=COc2ccc(Br)cc2C1=O) . It serves as a versatile intermediate in organic synthesis, particularly in the development of enzyme inhibitors, cell-permeable compounds, and probes for studying cellular signaling pathways . Applications span pharmacology, molecular electronics, and synthetic chemistry, though its exact biological targets remain under investigation .
Properties
IUPAC Name |
6-bromo-3-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXLCYAKZMOQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C1=O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-4H-chromen-4-one typically involves the bromination of 3-methyl-4H-chromen-4-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions generally include:
Temperature: Room temperature to reflux
Time: Several hours to overnight
Catalysts: Sometimes a Lewis acid like aluminum chloride is used to facilitate the reaction
Industrial Production Methods
Industrial production of 6-Bromo-3-methyl-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The process involves:
Bulk bromination: Using large quantities of bromine or NBS
Continuous flow reactors: To ensure efficient mixing and reaction control
Purification: Typically involves recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide, primary amines, or thiols in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 6-amino-3-methyl-4H-chromen-4-one or 6-alkoxy-3-methyl-4H-chromen-4-one.
Oxidation Products: Formation of quinones.
Reduction Products: Formation of alcohols.
Scientific Research Applications
6-Bromo-3-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and oxidative stress.
For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of brominated chromenones is evident in derivatives differing in substituent positions, halogen types, and appended functional groups. Below is a detailed comparison:
Substituent Position and Halogen Variation
- 6-Bromo-3-iodo-4H-chromen-4-one (CAS: 942474-12-6): Structure: Substitution at the 3-position with iodine instead of methyl. Molecular Weight: 350.94 g/mol (C₉H₄BrIO₂). However, it carries a higher hazard risk (WGK Germany: 3; Harmful if swallowed, Risk Code 22) .
- 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methyl-2H-chromen-2-one (CAS: 331821-16-0): Structure: Bromine at the 8-position, chlorine at 6-position, and a 4-hydroxyphenyl group at 3-position. Molecular Weight: 345.19 g/mol (C₁₆H₁₀BrClO₃). No explicit hazard data reported .
Functional Group Modifications
- 6-Bromo-2-(4-(dimethylamino)phenyl)-3-(triisopropylsilyl)oxy-4H-chromen-4-one (5-TIPS): Structure: A dimethylaminophenyl group at the 2-position and a TIPS-protected hydroxyl group at 3-position. Synthesis: Prepared via TIPS protection of 3-hydroxy-4H-chromen-4-one (57% yield), indicating moderate synthetic efficiency . Applications: Used in photoreactivity studies; the electron-donating dimethylamino group may influence fluorescence properties .
6-Bromo-3-(3-hydroxy-2-methoxycarbonylpropen-3-yl)-4H-benzopyran-4-one :
Aryl-Substituted Derivatives
6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one (CAS: 92796-40-2):
6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one (CAS: 263364-78-9):
Data Table: Key Comparative Parameters
Research Findings and Implications
- Reactivity : The 3-position of 6-Bromo-3-methyl-4H-chromen-4-one is highly modifiable, enabling the introduction of groups like iodine (for cross-coupling) or propenyl esters (for dimerization) .
- Biological Activity : Methyl and phenyl substituents enhance lipophilicity, favoring cell permeability, while halogen size (Br vs. I) affects toxicity profiles .
- Synthetic Utility : Lower synthetic yields (e.g., 57% for 5-TIPS) suggest challenges in stabilizing reactive intermediates during derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
